molecular formula C12H15IN2O B8015979 (2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone

(2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone

Cat. No.: B8015979
M. Wt: 330.16 g/mol
InChI Key: FKPQQZTZKRXYNX-UHFFFAOYSA-N
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Description

(2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of phenyl(piperazin-1-yl)methanone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both an iodine atom and a piperazine ring in its structure makes it a unique compound with significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2-iodo-3-methylbenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality. The use of automated purification systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, as a MAGL inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of monoacylglycerol into free fatty acids and glycerol. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including pain relief and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodo-3-methylphenyl)(piperazin-1-yl)methanone stands out due to the presence of the iodine atom, which can enhance its reactivity and binding affinity to biological targets. This unique feature makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

(2-iodo-3-methylphenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O/c1-9-3-2-4-10(11(9)13)12(16)15-7-5-14-6-8-15/h2-4,14H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQQZTZKRXYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCNCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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